2-(2-bromophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

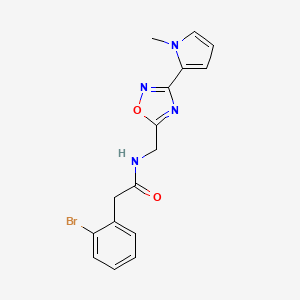

This compound is a bromophenyl-substituted acetamide derivative featuring a 1,2,4-oxadiazole core linked to a 1-methylpyrrole moiety. Its structure combines a halogenated aromatic ring (2-bromophenyl) with a heterocyclic oxadiazole scaffold, which is often associated with bioactivity in medicinal chemistry, particularly in protease inhibition and antimicrobial applications .

Properties

IUPAC Name |

2-(2-bromophenyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4O2/c1-21-8-4-7-13(21)16-19-15(23-20-16)10-18-14(22)9-11-5-2-3-6-12(11)17/h2-8H,9-10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLAEQGGTBEXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-bromophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel derivative that integrates a bromophenyl moiety with a pyrrole and oxadiazole structure. This combination suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure

The chemical formula for this compound can be represented as follows:

Structural Components:

- Bromophenyl Group : Contributes to lipophilicity and potential interactions with biological targets.

- Pyrrole Ring : Known for its role in various bioactive compounds.

- Oxadiazole Derivative : Associated with multiple pharmacological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown significant cytotoxicity against various cancer cell lines. The compound in focus is hypothesized to exhibit similar properties due to its structural components.

A study evaluating similar oxadiazole derivatives found that they exhibited IC50 values ranging from 1.143 µM to 9.27 µM against several human tumor cell lines, including colorectal and ovarian cancers . This suggests that the target compound could be evaluated for its cytotoxic effects in vitro against a panel of cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| Ovarian Adenocarcinoma | 2.76 |

| Renal Cancer | 1.143 |

| Colon Adenocarcinoma | 9.27 |

Antimicrobial Activity

The incorporation of the pyrrole ring is also significant, as pyrrole derivatives have been reported to possess antibacterial properties. For instance, pyrrole benzamide derivatives have demonstrated MIC values as low as 3.125 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity . The target compound may similarly exhibit such properties due to its structural features.

The biological activity of oxadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression and microbial survival. Notably:

- Histone Deacetylases (HDACs) : Inhibition leads to altered gene expression and apoptosis in cancer cells.

- Carbonic Anhydrase (CA) : Inhibition can disrupt pH regulation in tumors.

- Efflux Pumps : Blocking these can enhance the efficacy of existing antibiotics by preventing drug expulsion from bacterial cells .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives:

-

Study on Anticancer Properties :

- A series of oxadiazole derivatives were synthesized and screened for anticancer activity against various human cancer cell lines.

- Results indicated that modifications in the oxadiazole structure significantly impacted their cytotoxic potency.

-

Antimicrobial Efficacy :

- A comparative study on pyrrole-containing compounds showed promising results against resistant strains of bacteria.

- The derivatives displayed lower MIC values compared to conventional antibiotics, suggesting a potential new class of antimicrobial agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Substituent Impact: The 2-bromophenyl group in the target compound differs from the 4-chlorophenoxy (11as) or p-tolyloxy (11w) groups in analogs. Bromine’s larger atomic radius and higher electronegativity may improve target binding compared to chlorine or methyl groups . The 1-methylpyrrole substituent is unique to the target compound.

Physical Properties :

- Analogs with pyridine or tolyl groups exhibit lower melting points (118–126°C) compared to bromophenyl derivatives (e.g., 433°C in ), suggesting stronger intermolecular forces in halogenated compounds.

- HPLC purity for most analogs exceeds 95%, indicating robust synthetic protocols for oxadiazole-acetamide derivatives .

Isomerism :

- Rotational isomerism is common in N-alkylated acetamides, as seen in 11as (4:1 ratio) and 11w (3:1 ratio). This may influence conformational flexibility and biological activity .

Q & A

Basic: What are the critical considerations for optimizing the multi-step synthesis of this compound?

Answer:

The synthesis involves sequential reactions to construct the oxadiazole ring, pyrrole moiety, and acetamide linkage. Key steps include:

- Oxadiazole Formation: Cyclization of a nitrile and hydroxylamine derivatives under reflux (ethanol, 80–100°C) to form the 1,2,4-oxadiazole core .

- Pyrrole Coupling: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the 1-methylpyrrole group. Use Pd(dppf)Cl₂ (0.1 eq) with K₂CO₃ in THF/H₂O (5:1) at 80°C under N₂ .

- Acetamide Assembly: Amide bond formation via carbodiimide-mediated coupling (e.g., EDC·HCl) between the bromophenylacetic acid and the oxadiazole-pyrrole intermediate in dichloromethane at 0–5°C .

Critical Parameters: - Temperature control to prevent side reactions (e.g., oxadiazole ring decomposition above 110°C) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates ≥95% purity .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies proton environments (e.g., methyl groups on pyrrole at δ ~2.5 ppm) and confirms regiochemistry of oxadiazole substitution .

- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions (e.g., bromophenyl protons) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₀BrN₄O₂: 463.07) .

- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., dihedral angles between aromatic rings ~66°, confirming steric effects) .

Basic: How can preliminary biological activity screening be designed for this compound?

Answer:

- Target Selection: Prioritize assays based on structural analogs (e.g., oxadiazoles with antimicrobial/anticancer activity) .

- In Vitro Assays:

- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer: MTT assay (IC₅₀ in HeLa or MCF-7 cells) .

- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .

- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

Advanced: How can structure-activity relationship (SAR) studies be conducted to enhance target selectivity?

Answer:

- Core Modifications:

- Replace bromophenyl with electron-deficient aryl groups (e.g., 4-CF₃-phenyl) to enhance enzyme binding via hydrophobic interactions .

- Substitute 1-methylpyrrole with bulkier substituents (e.g., benzyl) to probe steric effects on receptor binding .

- Functional Group Variation:

- Replace acetamide with sulfonamide to assess hydrogen-bonding capacity .

- Computational Modeling:

- Molecular docking (AutoDock Vina) against targets (e.g., EGFR kinase) to predict binding modes and guide synthesis .

Advanced: How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Answer:

- Standardize Assay Conditions:

- Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers .

- Normalize DMSO concentration and exposure time (e.g., 48 hr incubation) .

- Validate Target Engagement:

- Surface plasmon resonance (SPR) to measure direct binding affinity (KD) to purified targets .

- Knockdown studies (siRNA) to confirm on-target effects .

- Meta-Analysis: Compare data across analogs (e.g., 4-bromophenyl vs. 4-chlorophenyl derivatives) to identify substituent-specific trends .

Advanced: What strategies mitigate instability of the oxadiazole ring under physiological conditions?

Answer:

- Structural Stabilization:

- Introduce electron-withdrawing groups (e.g., nitro) at the oxadiazole 3-position to reduce ring-opening .

- Formulate as a prodrug (e.g., ester-protected acetamide) to delay degradation .

- Formulation Optimization:

- Use nanocarriers (e.g., PLGA nanoparticles) to shield the compound from hydrolytic enzymes .

- Accelerated Stability Testing:

- HPLC monitoring under stress conditions (pH 1–13, 40°C) to identify degradation pathways .

Advanced: How to address low solubility in aqueous media for in vivo studies?

Answer:

- Chemical Modifications:

- Introduce polar groups (e.g., morpholine) to the pyrrole nitrogen .

- Prepare phosphate or hydrochloride salts .

- Formulation Approaches:

- Use cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility ≥10-fold .

- Micellar solubilization with Cremophor EL .

- In Silico Screening: Predict solubility (e.g., via ALOGPS) to prioritize derivatives .

Advanced: What crystallographic techniques elucidate conformational flexibility for drug design?

Answer:

- Single-Crystal X-ray Diffraction:

- Resolve torsional angles (e.g., between oxadiazole and pyrrole rings) to model bioactive conformations .

- Dynamic NMR:

- Analyze rotational barriers of the acetamide bond in DMSO-d₆ at variable temperatures .

- Molecular Dynamics Simulations:

- Simulate free-energy landscapes (GROMACS) to identify dominant conformers in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.